5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyridine derivatives. Its molecular formula is CHClNO, and it has a molecular weight of approximately 238.67 g/mol. The compound features a chloro group at the 5-position, a prop-2-yn-1-yloxyamino group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring. This unique structure allows it to participate in various chemical reactions and biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves several key steps:
Optimization of these steps can enhance yield and reduce costs, potentially employing continuous flow reactors or advanced purification techniques.
The molecular structure of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 238.67 g/mol |
IUPAC Name | 5-chloro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI Key | ISJKKJDBRPFXCJ-UHFFFAOYSA-N |
Canonical SMILES | C#CCONC1=NC=C(C(=C1)C(=O)O)Cl |
This compound's structure allows for potential interactions with biological targets, contributing to its pharmacological properties.
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing derivatives or investigating the compound's reactivity under different conditions.
The mechanism of action for 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that it may inhibit key enzymes or receptors, leading to potential therapeutic effects such as:
The exact molecular targets and pathways involved are still under investigation, but initial findings suggest significant biological activity.
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
The lack of detailed physical data may indicate that further characterization is needed to fully understand its properties .
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific applications:
These applications highlight its versatility and importance in various fields of research.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8